Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) that exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus. It also demonstrates the ability to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses. []
Relevance: Both ML267 and the target compound, 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide, share a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. This shared moiety suggests potential similarities in their binding affinities and interactions with biological targets. []
Compound Description: SSR149415 acts as a selective and orally active vasopressin V1b receptor antagonist. It demonstrates potent inhibition of arginine vasopressin (AVP)-induced corticotropin release and exhibits anxiolytic-like activity in preclinical models. []
Relevance: SSR149415 and the target compound belong to the same chemical class: indole derivatives. They both feature a substituted indole core, highlighting a potential commonality in their chemical properties and biological activities, although their specific pharmacological targets differ. []
Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist, exhibiting oral activity and a long duration of action. It effectively inhibits OT-induced uterine contractions and shows promise as a tocolytic agent for preterm labor management. []
Relevance: SSR126768A and the target compound share the indole scaffold and a chloro-substitution on the indole ring. This structural resemblance suggests potential similarities in their physicochemical properties and potential for interacting with biological targets, despite their distinct pharmacological profiles. []
Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). It effectively inhibits cPLA2α activity in various assays, including isolated enzyme, cell-based, and whole blood assays. []
Relevance: Both Efipladib and the target compound belong to the indole class of compounds and share a chloro-substitution on the indole ring. This structural similarity suggests potential overlaps in their pharmacological profiles and biological activities, although they target different enzymes. []
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a crucial intermediate in synthesizing various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []
Relevance: Both (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one and the target compound share the indole core structure. This shared scaffold suggests potential similarities in their chemical reactivity and potential as building blocks for synthesizing other bioactive molecules. []
Compound Description: Compound 8 is a selective aldosterone synthase (CYP11B2) inhibitor designed to overcome the cortisol-suppressing effects of earlier inhibitors like LCI699. It effectively lowers aldosterone levels in humans without significantly impacting cortisol secretion. []
Relevance: Compound 8 and the target compound belong to the same chemical class: indole derivatives. They share a chloro-substitution on the indole ring, indicating potential similarities in their chemical properties and interactions with biological systems, although their specific targets differ. []
Compound Description: Compound 13j is a potent and selective IKur inhibitor that addresses the reactive metabolite liability observed with earlier dihydropyrazolopyrimidine IKur inhibitors. It displays a favorable pharmacokinetic profile in preclinical species and shows efficacy in a rabbit atrial effective refractory period model. []
Relevance: Both Compound 13j and the target compound are indole derivatives, featuring a substituted indole core as a key structural element. This shared scaffold suggests potential similarities in their physicochemical properties and interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.